![molecular formula C13H4N4O B1672951 9-Oxo-9H-indeno[1,2-b]pirazina-2,3-dicarbonitrilo CAS No. 40114-84-9](/img/structure/B1672951.png)

9-Oxo-9H-indeno[1,2-b]pirazina-2,3-dicarbonitrilo

Descripción general

Descripción

DCAF, o factor asociado a DDB1 y CUL4, es una familia de proteínas que desempeñan un papel crucial en el sistema ubiquitina-proteasoma, el cual es responsable de la degradación de proteínas en las células. Estas proteínas son parte del complejo E3 ubiquitina ligasa, que marca las proteínas no deseadas con ubiquitina, marcándolas para su degradación por el proteasoma. Las proteínas DCAF están involucradas en varios procesos celulares, incluida la regulación del ciclo celular, la reparación del ADN y la transducción de señales .

Aplicaciones Científicas De Investigación

Los compuestos DCAF tienen una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Los compuestos DCAF se utilizan como sondas químicas para estudiar las interacciones proteína-proteína y el sistema ubiquitina-proteasoma.

Biología: En la investigación biológica, los compuestos DCAF se utilizan para investigar el papel de la degradación de proteínas en varios procesos celulares, incluida la regulación del ciclo celular y la reparación del ADN.

Medicina: Los compuestos DCAF tienen posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, donde se pueden utilizar para atacar y degradar las proteínas oncogénicas.

Mecanismo De Acción

El mecanismo de acción de los compuestos DCAF implica su interacción con el complejo E3 ubiquitina ligasa. Las proteínas DCAF actúan como receptores de sustrato, uniéndose a proteínas diana específicas y reclutándolas al complejo E3 ligasa. Esta interacción facilita la transferencia de ubiquitina de la enzima conjugante E2 a la proteína diana, marcándola para su degradación por el proteasoma. Los objetivos moleculares y las vías involucradas en este proceso incluyen el sistema ubiquitina-proteasoma y varias vías de señalización que regulan la degradación de proteínas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de compuestos DCAF generalmente implica el uso de técnicas de síntesis orgánica para crear ligandos de moléculas pequeñas que pueden unirse a las proteínas DCAF. Estos ligandos están diseñados para interactuar con dominios específicos de las proteínas DCAF, facilitando su papel en el sistema ubiquitina-proteasoma. Las rutas sintéticas a menudo implican múltiples pasos, incluida la formación de intermediarios clave y el uso de grupos protectores para garantizar la selectividad y el rendimiento .

Métodos de producción industrial: La producción industrial de compuestos DCAF implica técnicas de síntesis orgánica a gran escala. Estos métodos están optimizados para un alto rendimiento y pureza, a menudo utilizando plataformas de síntesis automatizadas y detección de alto rendimiento para identificar los ligandos más efectivos. El proceso de producción también incluye medidas de control de calidad rigurosas para garantizar la coherencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Los compuestos DCAF experimentan varios tipos de reacciones químicas, que incluyen:

Oxidación: Los compuestos DCAF se pueden oxidar para formar intermediarios reactivos que pueden reaccionar posteriormente con otras moléculas.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en los compuestos DCAF, alterando su reactividad y propiedades de unión.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores que se utilizan con frecuencia.

Reactivos de sustitución: Los agentes halogenantes como el cloro y el bromo se utilizan para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones suelen ser ligandos DCAF modificados con propiedades de unión mejoradas y especificidad para sus proteínas diana .

Comparación Con Compuestos Similares

Los compuestos DCAF se pueden comparar con otros compuestos similares, como:

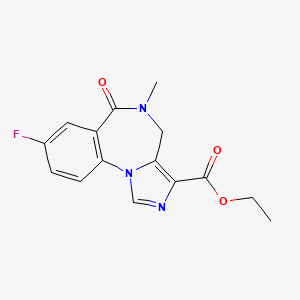

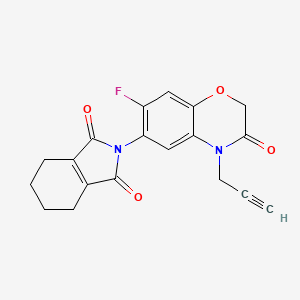

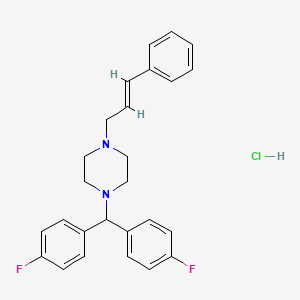

Indisulam: Un arilsulfonamida clínicamente probado que actúa como un pegamento molecular para inducir la degradación de RBM39 a través del complejo E3 ligasa CUL-4-DCAF15.

Tasisulam: Otra arilsulfonamida con mecanismos de acción similares a Indisulam.

Cloroquino-sulfonamida (CQS): Un compuesto con pronunciada actividad anticancerígena selectiva in vitro y mecanismos de acción similares a Indisulam y Tasisulam.

Singularidad: Los compuestos DCAF son únicos en su capacidad de atacar selectivamente proteínas específicas para su degradación, lo que los convierte en herramientas valiosas tanto en la investigación básica como en las aplicaciones terapéuticas. Su capacidad para actuar como pegamentos moleculares y facilitar la degradación de proteínas que causan enfermedades los diferencia de otros compuestos en el campo de la degradación de proteínas dirigida .

Propiedades

IUPAC Name |

9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4N4O/c14-5-9-10(6-15)17-12-11(16-9)7-3-1-2-4-8(7)13(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWIHVYVDAXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC(=C(N=C3C2=O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303578 | |

| Record name | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40114-84-9 | |

| Record name | 40114-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.